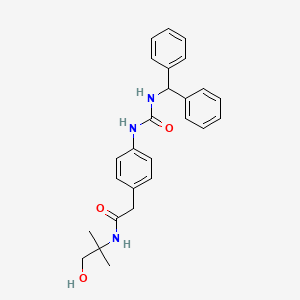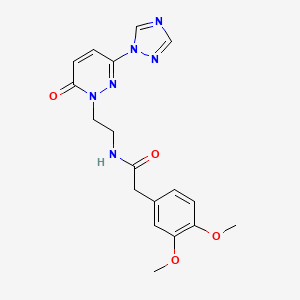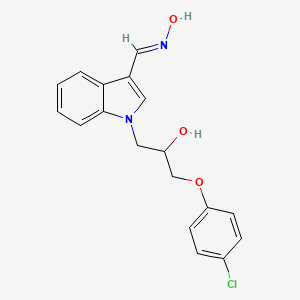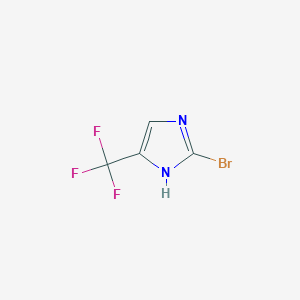
2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a chemical compound that is commonly known as BHU-1. It is a synthetic compound that has been developed for research purposes. BHU-1 has been shown to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
科学的研究の応用
BHU-1 has been shown to have potential applications in the field of cancer research. In vitro studies have demonstrated that BHU-1 has the ability to inhibit the growth of cancer cells. BHU-1 has been shown to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. BHU-1 has also been shown to be effective in vivo in animal models of cancer.
作用機序
The mechanism of action of BHU-1 is not fully understood. However, studies have shown that BHU-1 inhibits the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in cancer cells. Inhibition of CAIX activity by BHU-1 leads to a decrease in pH in cancer cells, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BHU-1 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BHU-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BHU-1 has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have demonstrated that BHU-1 inhibits the growth of tumors in animal models of cancer.
実験室実験の利点と制限
BHU-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BHU-1 has been shown to be effective against a variety of cancer cell lines, making it a useful tool for cancer research. However, BHU-1 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BHU-1 also has limited stability in solution, which can make it difficult to store and use in experiments.
将来の方向性
There are several future directions for research on BHU-1. One direction is to further investigate the mechanism of action of BHU-1. Understanding the mechanism of action of BHU-1 could lead to the development of more effective cancer treatments. Another direction is to investigate the potential use of BHU-1 in combination with other cancer treatments. BHU-1 may have synergistic effects when used in combination with other cancer treatments. Additionally, further studies are needed to investigate the safety and efficacy of BHU-1 in human clinical trials.
合成法
The synthesis of BHU-1 involves the reaction of 3-benzhydrylurea with 4-aminophenylacetic acid in the presence of a coupling agent. The resulting product is then treated with isobutyl chloroformate to form BHU-1. The synthesis of BHU-1 has been reported in several research studies, and the compound has been synthesized using different methods.
特性
IUPAC Name |
2-[4-(benzhydrylcarbamoylamino)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-26(2,18-30)29-23(31)17-19-13-15-22(16-14-19)27-25(32)28-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24,30H,17-18H2,1-2H3,(H,29,31)(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIIWCVRSTAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2660232.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2660233.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2660236.png)
![3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660237.png)

![N-Methyl-N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]prop-2-enamide](/img/structure/B2660241.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2660242.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660244.png)

![N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2660246.png)

